4-(((4-((((Aminoiminomethyl)amino)acetyl)amino)-1-methyl-1H-imidazol-2-yl)carbonyl)amino)-N-(2-(((3-amino-3-iminopropyl)amino)carbonyl)-1-methyl-1H-imidazol-4-yl)-1-methyl-1H-imidazole-2-carboxamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(((4-((((Aminoiminomethyl)amino)acetyl)amino)-1-methyl-1H-imidazol-2-yl)carbonyl)amino)-N-(2-(((3-amino-3-iminopropyl)amino)carbonyl)-1-methyl-1H-imidazol-4-yl)-1-methyl-1H-imidazole-2-carboxamide dihydrochloride is a complex organic compound with a highly intricate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((4-((((Aminoiminomethyl)amino)acetyl)amino)-1-methyl-1H-imidazol-2-yl)carbonyl)amino)-N-(2-(((3-amino-3-iminopropyl)amino)carbonyl)-1-methyl-1H-imidazol-4-yl)-1-methyl-1H-imidazole-2-carboxamide dihydrochloride involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of the imidazole rings, followed by the sequential addition of amino and carbonyl groups. The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process must ensure high purity and yield, often employing advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(((4-((((Aminoiminomethyl)amino)acetyl)amino)-1-methyl-1H-imidazol-2-yl)carbonyl)amino)-N-(2-(((3-amino-3-iminopropyl)amino)carbonyl)-1-methyl-1H-imidazol-4-yl)-1-methyl-1H-imidazole-2-carboxamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the compound’s functional groups, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent environments to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. Oxidation may yield oxidized imidazole derivatives, while reduction can produce reduced forms with altered functional groups. Substitution reactions can result in a wide range of derivatives with different substituents.
Scientific Research Applications
4-(((4-((((Aminoiminomethyl)amino)acetyl)amino)-1-methyl-1H-imidazol-2-yl)carbonyl)amino)-N-(2-(((3-amino-3-iminopropyl)amino)carbonyl)-1-methyl-1H-imidazol-4-yl)-1-methyl-1H-imidazole-2-carboxamide dihydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: It may be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-(((4-((((Aminoiminomethyl)amino)acetyl)amino)-1-methyl-1H-imidazol-2-yl)carbonyl)amino)-N-(2-(((3-amino-3-iminopropyl)amino)carbonyl)-1-methyl-1H-imidazol-4-yl)-1-methyl-1H-imidazole-2-carboxamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering various biochemical pathways. This interaction can lead to therapeutic effects, such as inhibiting cancer cell growth or reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- **4-(((4-((((Aminoiminomethyl)amino)acetyl)amino)-1-methyl-1H-imidazol-2-yl)carbonyl)amino)-N-(2-(((3-amino-3-iminopropyl)amino)carbonyl)-1-methyl-1H-imidazol-4-yl)-1-methyl-1H-imidazole-2-carboxamide
- **4-(((4-((((Aminoiminomethyl)amino)acetyl)amino)-1-methyl-1H-imidazol-2-yl)carbonyl)amino)-N-(2-(((3-amino-3-iminopropyl)amino)carbonyl)-1-methyl-1H-imidazol-4-yl)-1-methyl-1H-imidazole-2-carboxamide monohydrochloride
Uniqueness
The uniqueness of 4-(((4-((((Aminoiminomethyl)amino)acetyl)amino)-1-methyl-1H-imidazol-2-yl)carbonyl)amino)-N-(2-(((3-amino-3-iminopropyl)amino)carbonyl)-1-methyl-1H-imidazol-4-yl)-1-methyl-1H-imidazole-2-carboxamide dihydrochloride lies in its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its multiple imidazole rings and amino groups contribute to its versatility in various applications, making it a valuable compound in scientific research and industrial processes.
Properties
CAS No. |
101772-44-5 |
---|---|
Molecular Formula |
C21H31Cl2N15O4 |
Molecular Weight |
628.5 g/mol |
IUPAC Name |
N-[2-[[2-[(3-amino-3-iminopropyl)carbamoyl]-1-methylimidazol-4-yl]carbamoyl]-1-methylimidazol-4-yl]-4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylimidazole-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C21H29N15O4.2ClH/c1-34-8-12(30-15(34)18(38)26-5-4-10(22)23)32-20(40)17-31-13(9-36(17)3)33-19(39)16-29-11(7-35(16)2)28-14(37)6-27-21(24)25;;/h7-9H,4-6H2,1-3H3,(H3,22,23)(H,26,38)(H,28,37)(H,32,40)(H,33,39)(H4,24,25,27);2*1H |
InChI Key |
AFOXYHIBZRSJPU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1C(=O)NC2=CN(C(=N2)C(=O)NC3=CN(C(=N3)C(=O)NCCC(=N)N)C)C)NC(=O)CN=C(N)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.